

# Orforglipron Hemicalcium Hydrate: A Technical Guide to Solubility and Stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Orforglipron hemicalcium hydrate

Cat. No.: B15569366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Orforglipron is a novel, orally bioavailable, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes and obesity. As a small molecule, it offers a potential alternative to injectable peptide-based GLP-1 receptor agonists. The active pharmaceutical ingredient (API) is often formulated as a hemicalcium hydrate salt. A thorough understanding of the solubility and stability of **orforglipron hemicalcium hydrate** is critical for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols, and relevant biological pathways.

## Physicochemical Properties

Orforglipron is a weak acid with a complex molecular structure.<sup>[1]</sup> The hemicalcium hydrate form is utilized to improve its physicochemical properties. Key characteristics are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>48</sub> H <sub>48</sub> F <sub>2</sub> N <sub>10</sub> O <sub>5</sub> •1/2Ca•H <sub>2</sub> O	[2]
Molecular Weight	921.02 g/mol	[2]
Appearance	White to off-white powder	[3]
pKa	5.1	[4]

## Solubility Profile

The solubility of **orforglipron hemicalcium hydrate** is a critical factor influencing its oral absorption and bioavailability. Available data indicates that it is a poorly soluble compound with a strong pH-dependent solubility profile.

## Aqueous Solubility

**Orforglipron hemicalcium hydrate** exhibits poor aqueous solubility, particularly at physiological pH, which can present challenges for dissolution.[1][5] Its nature as a weak acid means that its solubility is expected to increase significantly at higher pH values. To counteract this, oral formulations of orforglipron often include basic pH-modifiers, such as sodium carbonate or sodium bicarbonate, to create a microenvironment with elevated pH in the gastrointestinal tract, thereby enhancing dissolution.[1][6]

While a detailed public pH-solubility profile with specific quantitative data is not readily available, the qualitative understanding of its pH-dependent solubility is a key consideration in its formulation strategy.

## Organic Solvent Solubility

Orforglipron and its hemicalcium hydrate salt demonstrate good solubility in some organic solvents. This information is particularly useful for laboratory and analytical settings.

Solvent	Solubility	Notes	Source(s)
DMSO	≥ 25 mg/mL (27.14 mM)	May require ultrasonication	[2][7]
Methanol	Soluble	-	[8]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (2.71 mM)	For in vivo studies	[2]

## Stability Profile

The chemical stability of **orforglipron hemicalcium hydrate** is essential for ensuring the safety, quality, and efficacy of the drug product throughout its shelf life.

## Solid-State Stability

**Orforglipron hemicalcium hydrate** is reported to be stable under recommended storage conditions, which typically involve storage at 4°C in a dry, sealed environment, away from moisture.[2] Solid-state liabilities that require careful control during manufacturing and storage include the potential for hydrate and polymorph interconversion, as well as salt disproportionation.[5] Tight moisture control is therefore crucial.[5] For long-term storage, temperatures of -20°C are also recommended, with stability reported for up to three years.[9]

## Stability in Solution

For solutions prepared in solvents such as DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with the container sealed and protected from moisture.[2]

## Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions, which is crucial for developing stability-indicating analytical methods. An impurity method for orforglipron was developed based on a forced degradation study, which provides insight into its stability under various stressors.[8]

The study involved stressing the API under acidic, basic, and oxidative conditions to elucidate degradation pathways.[8] The results of such studies are critical for identifying impurities and ensuring the analytical methods used for quality control are specific and can accurately measure the drug substance in the presence of its degradation products.[8]

Stress Condition	Details
Acidic Hydrolysis	Treatment with hydrochloric acid at elevated temperatures.
Basic Hydrolysis	Treatment with sodium hydroxide at elevated temperatures.
Oxidation	Treatment with hydrogen peroxide at elevated temperatures.
Thermal Degradation	Exposure to elevated temperatures in dry or humid conditions.
Photostability	Exposure to UV and visible light as per ICH Q1B guidelines.

While specific quantitative results from these studies on orforglipron are not publicly detailed, the performance of such studies indicates a thorough characterization of its stability profile during drug development.

## Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of pharmaceutical compounds are outlined by international regulatory bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

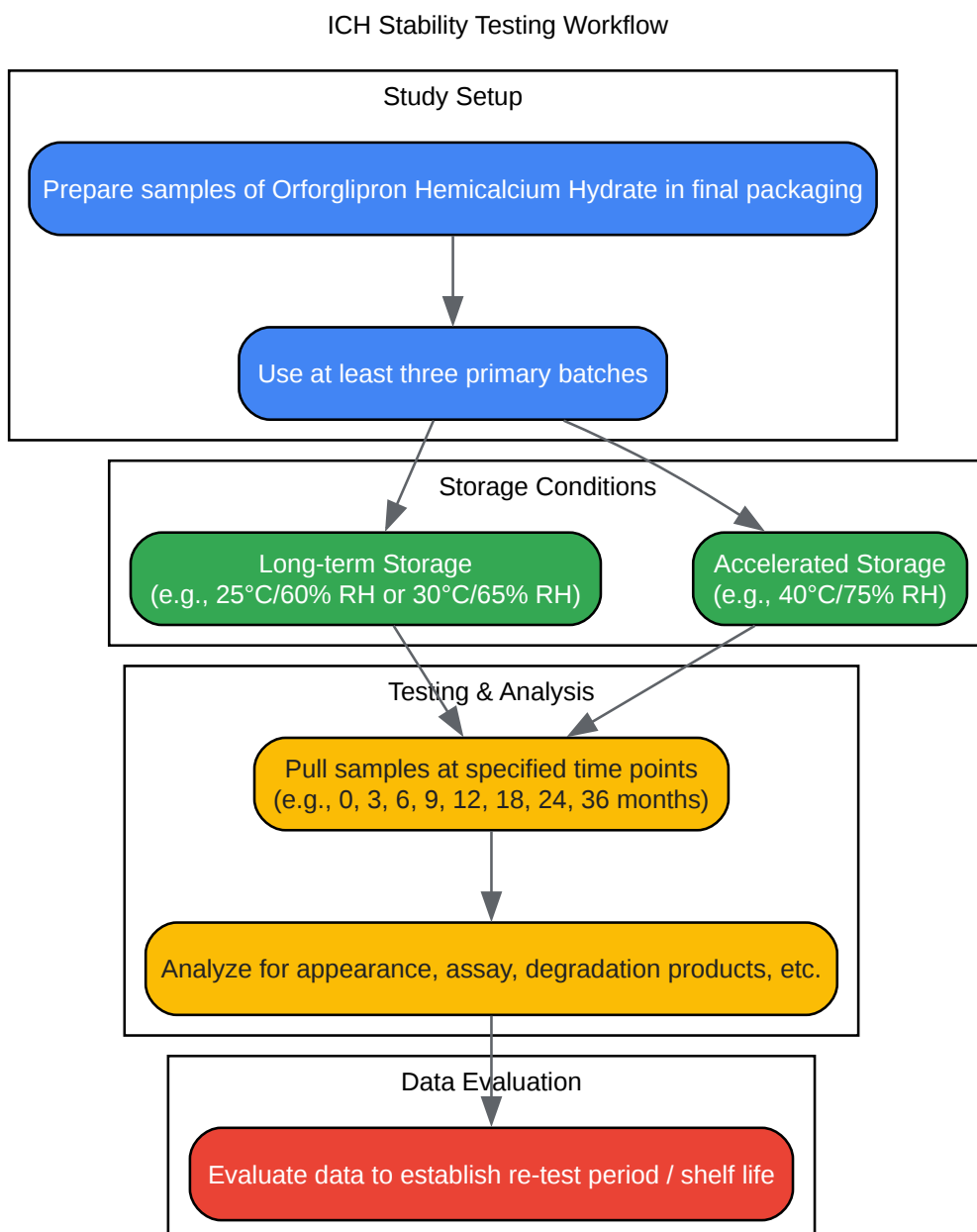
### Solubility Determination (Shake-Flask Method)

The equilibrium solubility of an active pharmaceutical ingredient (API) is typically determined using the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

## Stability Testing Protocol (ICH Guidelines)

Stability studies are conducted according to ICH guidelines (e.g., Q1A(R2)) to establish a re-test period for the drug substance or a shelf life for the drug product.

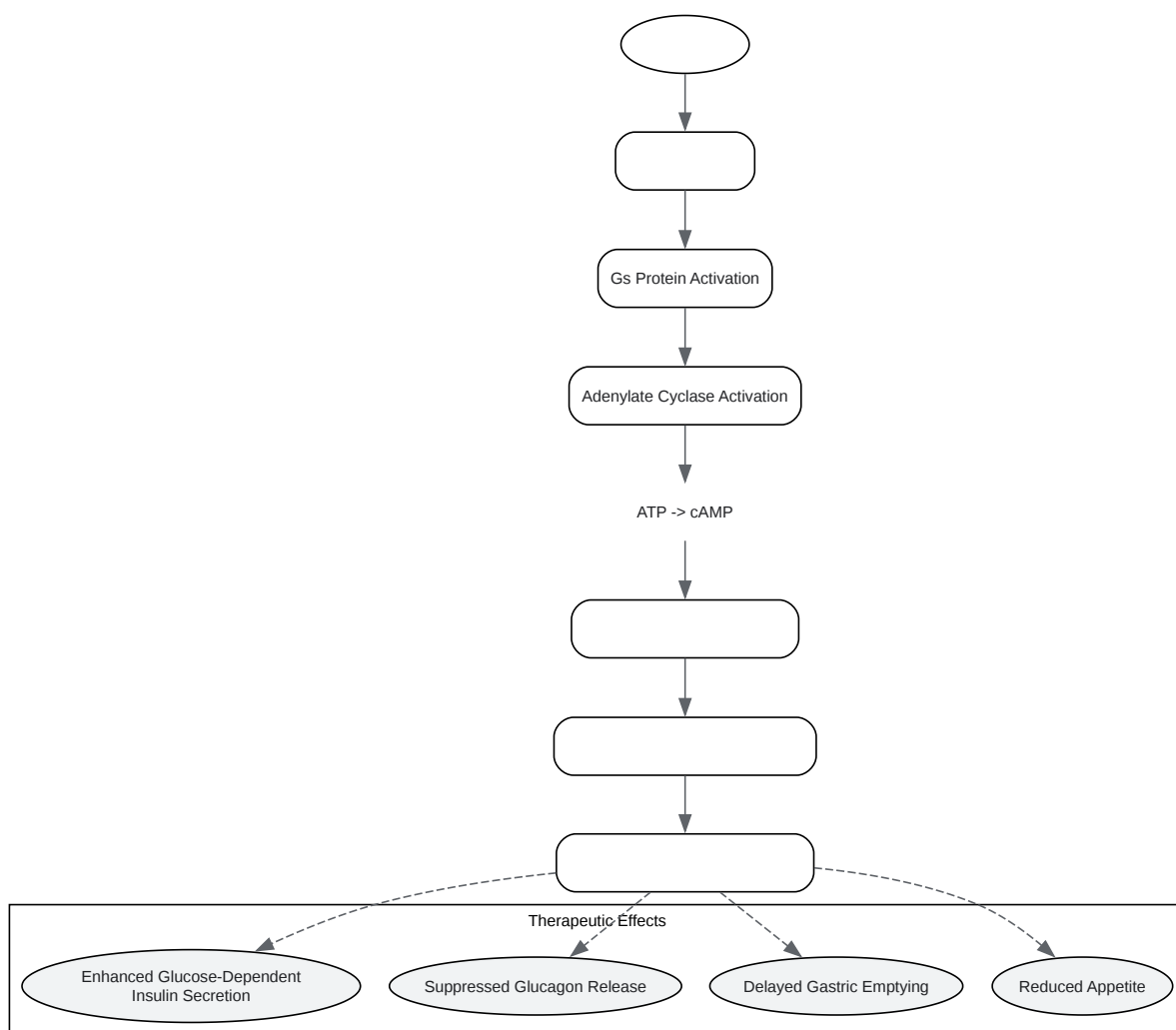


[Click to download full resolution via product page](#)

Caption: Overview of a typical ICH-compliant stability study workflow.

## Signaling Pathway

Orforglipron exerts its therapeutic effects by acting as an agonist at the GLP-1 receptor, which is a G-protein coupled receptor (GPCR). The binding of orforglipron to the GLP-1 receptor initiates a downstream signaling cascade.



[Click to download full resolution via product page](#)

Caption: Simplified GLP-1 receptor signaling pathway activated by orforglipron.

## Conclusion

**Orforglipron hemicalcium hydrate** is a promising oral GLP-1 receptor agonist with a physicochemical profile characterized by poor, pH-dependent aqueous solubility. This property necessitates the use of enabling formulation strategies, such as the inclusion of pH-modifiers, to ensure adequate dissolution and bioavailability. The compound is stable in its solid form under recommended storage conditions, though it is sensitive to factors such as moisture. Forced degradation studies have been instrumental in understanding its degradation pathways and developing robust, stability-indicating analytical methods. For researchers and drug development professionals, a thorough understanding of these solubility and stability characteristics is paramount for the successful development of a safe, effective, and stable oral dosage form of orforglipron. Further public disclosure of quantitative pH-solubility profiles and long-term stability data will be invaluable to the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Orforglipron hemicalcium hydrate | GCGR | 3008544-96-2 | Invivochem [[invivochem.com](http://invivochem.com)]
- 2. [file.medchemexpress.com](http://file.medchemexpress.com) [[file.medchemexpress.com](http://file.medchemexpress.com)]
- 3. Orforglipron hemicalcium hydrate | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. [medium.com](http://medium.com) [[medium.com](http://medium.com)]
- 6. Orforglipron hemicalcium hydrate | C48H50CaF2N10O6 | CID 171390963 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 7. [abmole.com](http://abmole.com) [[abmole.com](http://abmole.com)]
- 8. [waters.com](http://waters.com) [[waters.com](http://waters.com)]
- 9. Orforglipron hemicalcium hydrate | TargetMol [[targetmol.com](http://targetmol.com)]



- To cite this document: BenchChem. [Orforglipron Hemicalcium Hydrate: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569366#orforglipron-hemicalcium-hydrate-solubility-and-stability]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)